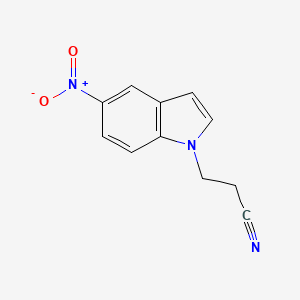

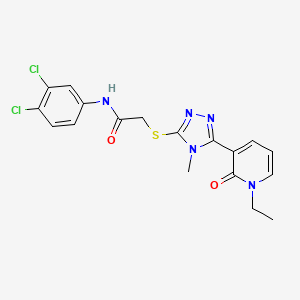

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

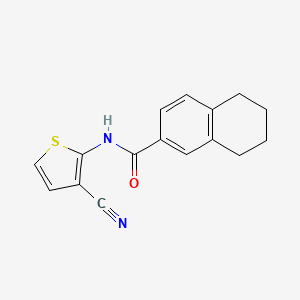

Thiophene-based compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, have been the subject of numerous studies due to their potential biological activity . They are often used in medicinal chemistry to develop advanced compounds with a variety of biological effects .

Synthesis Analysis

A typical method for synthesizing thiophene-based compounds involves reacting 2-aminothiophene-3-carbonitrile with an activated acid in a N-acylation reaction . This method was used to synthesize N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds is typically characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For example, they can be synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

科学的研究の応用

Novel Tetrahydronaphthalene Derivatives' Effects on Macrophages

Research on novel tetrahydronaphthalene derivatives, including similar compounds, showed their in vitro effects on proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. These compounds demonstrated dose-dependent decreases in nitrite levels without exhibiting cytotoxic effects, indicating potential anti-inflammatory properties (Gurkan et al., 2011).

Rearrangement and Ring-Opening in Spiro Derivatives

A study explored the rearrangement of spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, leading to the discovery of new transformations involving the opening of the cycloalkane ring. This research provides insights into the chemical behavior and potential synthetic applications of such compounds (Bogdanowicz-Szwed et al., 2010).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamides, closely related to the compound , were synthesized and analyzed for their solid-state properties and hydrogen bonding interactions. Among these, a derivative exhibited significant color change in response to fluoride anions, showcasing its application in colorimetric sensing (Younes et al., 2020).

Antineoplastic and Antioxidant Activities

The synthesis of polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties revealed their tumor inhibitory and antioxidant activities. These findings suggest potential therapeutic applications in cancer treatment and as antioxidants (Hamdy et al., 2013).

Anticoagulant Screening of Carboxamide Derivatives

Research on N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides provided insights into their synthesis and anticoagulant effects. These compounds showed promising results in human plasma, highlighting their potential in developing anticoagulant therapies (Nguyen & Ma, 2017).

作用機序

Target of Action

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex compound that interacts with various biological targets. Thiophene derivatives, which are part of the compound’s structure, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Biochemical Pathways

Given the pharmacological properties associated with thiophene derivatives, it can be inferred that the compound may influence pathways related to cell growth, inflammation, and microbial metabolism .

Result of Action

Based on the known properties of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

将来の方向性

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h5-9H,1-4H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMIUNGWKPAVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)

![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)

![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)

![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2701082.png)